REACTION_CXSMILES
|
[C:1](Cl)(=O)C(Cl)=O.[C:7]([C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21])([CH3:10])([CH3:9])[CH3:8].N1C=CC=CC=1.CO>C(Cl)Cl.CN(C)C=O>[C:7]([C:11]1[CH:19]=[CH:18][C:14]([C:15]([O:17][CH3:1])=[O:16])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21])([CH3:10])([CH3:8])[CH3:9]
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Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was then stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After this addition
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
At the end of this time, any excess of the reagent and the solvent were removed by distillation under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
the residue was again dissolved in 150 ml of methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
cooling, to the solution
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 30 minutes with ice-
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding water
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with 2N aqueous hydrochloric acid, with water, with a saturated aqueous solution of sodium hydrogencarbonate and with water, in that order
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |